N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide
Description
N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications
Properties
Molecular Formula |
C29H24ClN3O4S |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-[2-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C29H24ClN3O4S/c1-20-10-16-23(17-11-20)38(36,37)33(18-21-12-14-22(30)15-13-21)26-8-4-2-6-24(26)29(35)32-19-28(34)31-25-7-3-5-9-27(25)32/h2-17H,18-19H2,1H3,(H,31,34) |
InChI Key |
APVRXEWAOJSENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N4CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the cyclization of o-phenylenediamine with a suitable diketone, followed by further functionalization to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antiviral and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one: Shares the quinoxaline core but differs in the substituents, leading to different biological activities.
N-(acyloxy)phthalimides: Similar in structure but used in different chemical reactions, such as alkylation.
Uniqueness
N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
